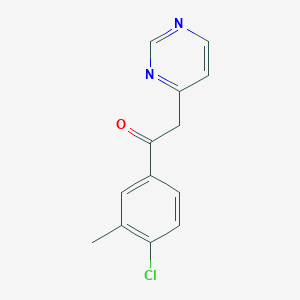

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone

Description

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone is a ketone-based compound featuring a 4-chloro-3-methylphenyl group and a 4-pyrimidinyl moiety.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-6-10(2-3-12(9)14)13(17)7-11-4-5-15-8-16-11/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMYXDANSXYJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC2=NC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone, a compound with the molecular formula C13H11ClN2O, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11ClN2O

- Molecular Weight : 248.69 g/mol

- Structural Characteristics : The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell proliferation, apoptosis, and anti-inflammatory properties.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For example:

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro. The IC50 values for these cell lines were reported to be around 10 µM, indicating potent activity against tumor cells .

- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

- Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases .

Case Studies

A few notable case studies have been documented regarding the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy.

- Methodology : Various concentrations were tested on HeLa and MCF-7 cells.

- Results : A dose-dependent decrease in cell viability was observed, with significant morphological changes indicative of apoptosis.

-

Inflammatory Response Assessment :

- Objective : To assess anti-inflammatory properties.

- Methodology : Macrophages were treated with LPS and subsequently with the compound.

- Results : A marked reduction in cytokine levels was noted, supporting its potential application in inflammatory conditions.

Data Tables

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 10 | Apoptosis induction via mitochondrial pathway |

| Anticancer | MCF-7 | 10 | Apoptosis induction via mitochondrial pathway |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha and IL-6 production |

Scientific Research Applications

Pharmaceutical Research

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use in developing new antibiotics .

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in:

- Synthesis of Pyrimidine Derivatives : The presence of the pyrimidinyl group allows for further functionalization, leading to the development of new pharmaceuticals with enhanced biological activity .

Agrochemical Applications

There is emerging research on the use of this compound in agrochemicals:

- Pesticide Development : The compound's structural features have been explored for creating novel pesticides that target specific pests while minimizing environmental impact. Early studies suggest promising insecticidal activity .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on breast cancer cell lines. The study reported a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Backbone

1-(4-Chloro-3-methylphenyl)-2-(1,3-dithietan-2-ylidene)-2-(4-pyrimidinyl)-1-ethanone

- Structure: Adds a 1,3-dithietan-2-ylidene group to the ethanone backbone.

- Molecular Formula : C₁₅H₁₁ClN₂OS₂ (MW: 334.85) .

- Key Differences : The dithietane ring introduces sulfur atoms, which may enhance metal-binding capabilities or alter redox properties compared to the parent compound.

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone

- Structure: Incorporates a sulfur-linked isoquinoline group.

- Synthesis: Prepared via reaction of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone with 1-mercapto-3-phenylisoquinoline in ethanol .

- Crystallography: Exhibits four independent molecules in the asymmetric unit, with dihedral angles between the isoquinoline and phenyl groups ranging from 21.2° to 36.5°, indicating conformational flexibility .

Heterocyclic Modifications

1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

- Structure : Replaces pyrimidine with a trifluoroethyl group and a pyrazole ring.

- Molecular Formula : C₁₃H₁₀ClF₃N₂O (MW: 318.68) .

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone

Functional Group Additions

3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenyl)

- Structure : Contains a sulfanyl group and extended conjugation.

- Synthesis : Microwave-assisted reaction with phosphorus oxychloride .

- Properties : The sulfanyl group facilitates π-π stacking or hydrogen bonding, which could influence crystallographic packing or biological interactions .

1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone

Halogen and Aromatic Ring Modifications

1-(4-Bromophenyl)-2-(1-methyl-2-piperidinyl)-1-ethanone

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: Microwave-assisted methods (e.g., ) and sulfur-based nucleophilic substitutions (e.g., ) are common for synthesizing ethanone derivatives, highlighting scalable approaches for structural diversification .

- Crystallographic Behavior : Compounds with sulfur-containing groups (e.g., sulfanyl or dithietane) exhibit unique packing motifs and conformational flexibility, which may influence solid-state properties or bioavailability .

- Biological Activity : Heterocyclic modifications (e.g., pyrazole, piperidine) are frequently employed to enhance drug-like properties, such as metabolic stability and target affinity .

Preparation Methods

Acylation of 4-Pyrimidinyl Derivatives with 4-Chloro-3-methylphenyl Acetyl Precursors

-

- 1-(4-Chloro-3-methylphenyl)ethanone or its activated derivatives (e.g., acyl chlorides or esters)

- 4-Pyrimidinyl compounds (e.g., 2-amino- or 2-hydroxypyrimidines)

-

- Use of polyphosphoric acid (PPA) or other acid catalysts to facilitate electrophilic acylation at elevated temperatures (100–160 °C)

- Stirring under reflux or controlled heating for 1–5 hours depending on substrate reactivity

- Neutralization and workup involving aqueous base (e.g., NaOH) and extraction

Example:

A related preparation involving ethyl 4-chloroacetoacetate and pyrimidine derivatives in PPA at 125 °C for 5.5 hours yielded pyrimidinyl ethanone derivatives after neutralization and filtration.

Microwave-Assisted Synthesis for Enhanced Efficiency

Methodology:

Microwave irradiation has been employed to accelerate the synthesis of related heterocyclic ketones, improving yields and reducing reaction times significantly compared to conventional heating.-

- Microwave power: ~150 W

- Temperature: 90 °C

- Reaction time: 10–20 minutes

- Use of bases such as NaOH and alkyl halides for substitution reactions

-

- Higher yields (up to 81%) within minutes versus hours in classical methods

- Cleaner reactions with less byproduct formation

Data Table: Microwave vs. Conventional Synthesis Yields for Analogous Compounds

| Entry | Method | Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 24 h | Room temperature | 78 |

| 2 | Conventional | 10 min | 90 | 42 |

| 3 | Microwave | 10 min | 90 | 79 |

| 4 | Microwave | 15 min | 90 | 81 |

| 5 | Microwave | 20 min | 90 | 81 |

Note: Data adapted from microwave-assisted synthesis of related pyrimidinyl thioether derivatives; similar principles apply to ethanone synthesis.

Use of Ethyl 4-Chloroacetoacetate as a Key Intermediate

Role:

Ethyl 4-chloroacetoacetate serves as an acylating agent or precursor to the ethanone moiety, reacting with pyrimidine derivatives to form the desired ketone linkage.Yields:

Variable depending on substrates and conditions, typically ranging from 13% to over 70% in related systems.

Detailed Experimental Findings and Notes

| Parameter | Details |

|---|---|

| Reagents | 1-(4-Chloro-3-methylphenyl)ethanone or ethyl 4-chloroacetoacetate; 4-pyrimidinyl derivatives |

| Catalysts/Acids | Polyphosphoric acid (PPA), sodium hydroxide (NaOH), sodium methylate (in some cases) |

| Solvents | Methanol, tetrahydrofuran, ethyl acetate, chloroform, water |

| Temperature Range | 90 °C (microwave) to 160 °C (conventional heating) |

| Reaction Time | 10 min (microwave) to 5.5 hours (conventional) |

| Yields | 13% to 81% depending on method and substrate |

| Isolation | Neutralization with aqueous base, filtration, washing, recrystallization |

| Characterization | 1H-NMR, Mass Spectrometry (ESI, APCI), IR spectroscopy, melting point determination |

Summary of Preparation Methodology

| Step No. | Process Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of acylating agent (e.g., ethyl 4-chloroacetoacetate) | Commercial or synthesized via chlorination of acetoacetate |

| 2 | Reaction of acylating agent with 4-pyrimidinyl derivative in polyphosphoric acid | 125 °C, 1–5.5 h, stirring |

| 3 | Neutralization of reaction mixture with aqueous NaOH to pH 6–7 | Precipitate formation |

| 4 | Filtration and washing of precipitate | Water washing |

| 5 | Purification by recrystallization or column chromatography | Ethanol or ethyl acetate as solvents |

| 6 | Optional microwave-assisted synthesis to reduce time and improve yield | 90 °C, 10–20 min, 150 W microwave power |

Research Findings and Considerations

- Microwave-assisted methods significantly reduce reaction times and improve yields compared to classical heating methods, offering an efficient route for synthesizing this compound analogs.

- Polyphosphoric acid is an effective medium for promoting acylation reactions involving pyrimidinyl derivatives and chloro-methyl ketone precursors.

- The choice of base and solvent during workup influences the purity and yield of the final product. Sodium hydroxide neutralization followed by filtration and washing is standard.

- Characterization by NMR and mass spectrometry confirms the structural integrity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.